4-(4-Isopropoxyphenyl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
4-(4-propan-2-yloxyphenyl)piperidine |
InChI |
InChI=1S/C14H21NO/c1-11(2)16-14-5-3-12(4-6-14)13-7-9-15-10-8-13/h3-6,11,13,15H,7-10H2,1-2H3 |
InChI Key |
WRIBASYEJZKIAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2CCNCC2 |
Origin of Product |
United States |
Historical Perspectives and Discovery in Medicinal Chemistry Research
The specific historical account of the first synthesis and discovery of 4-(4-isopropoxyphenyl)piperidine is not prominently documented in scientific literature. However, its origins can be understood within the broader history of piperidine (B6355638) chemistry. The parent heterocycle, piperidine, was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours, who named it after isolating it from piperine, the pungent compound in black pepper. wikipedia.org
Following its discovery, the piperidine scaffold quickly became a subject of intense investigation in the burgeoning field of medicinal chemistry. Researchers recognized its presence in numerous natural alkaloids with potent biological activities, such as morphine and cocaine, which spurred the synthesis of a vast library of synthetic derivatives. lifechemicals.comresearchgate.net The development of 4-arylpiperidine derivatives, in particular, gained momentum throughout the 20th century, leading to the discovery of numerous clinically significant drugs. This class of compounds, to which this compound belongs, was explored for its potential to interact with a variety of biological targets, especially within the central nervous system (CNS). While early patent literature from the mid-20th century describes various 4-phenoxy and 4-amino-piperidines for CNS applications, the specific timeline for the emergence of the 4-(4-isopropoxyphenyl) variant is less clear. google.comgoogle.com Its development is likely rooted in systematic structure-activity relationship (SAR) studies aimed at optimizing the properties of early 4-arylpiperidine lead compounds.
Significance of the Piperidine Scaffold and Isopropoxyphenyl Moiety in Chemical Biology
The enduring interest in compounds like 4-(4-isopropoxyphenyl)piperidine stems from the well-established importance of its two key structural components in drug design and chemical biology.
The piperidine (B6355638) scaffold is one of the most ubiquitous heterocyclic rings found in pharmaceuticals. nih.gov It is considered a "privileged scaffold" because its derivatives are capable of binding to a wide range of biological targets with high affinity. taylorandfrancis.com Over 100 commercially available drugs contain a piperidine moiety, highlighting its versatility. lifechemicals.comarizona.edu The significance of the piperidine ring can be attributed to several key features:
Three-Dimensionality: Unlike flat aromatic rings, the piperidine ring adopts a non-planar chair conformation. wikipedia.orglifechemicals.com This three-dimensional shape provides a rigid framework that can orient substituents in precise spatial arrangements (axial and equatorial), allowing for optimized interactions with the complex 3D surfaces of protein binding sites. thieme-connect.com
Physicochemical Properties: The presence of the basic nitrogen atom allows for the formation of salts, which can improve solubility and handling. The piperidine structure itself contributes to favorable pharmacokinetic properties, such as enhanced membrane permeability and metabolic stability. researchgate.net
Synthetic Accessibility: A vast number of synthetic methods have been developed for the construction and functionalization of the piperidine ring, making it a readily accessible building block for medicinal chemists. nih.govmdpi.com
The isopropoxyphenyl moiety also contributes significantly to the potential biological profile of the molecule. The ether linkage and the aromatic ring offer specific properties:
Lipophilicity and Polarity: The isopropoxy group is a moderately lipophilic (fat-loving) substituent. This property can enhance the molecule's ability to cross biological membranes, such as the blood-brain barrier, which is crucial for CNS-acting drugs. The oxygen atom can also act as a hydrogen bond acceptor, a key interaction in many drug-receptor binding events.
Metabolic Stability: The isopropyl group can sometimes confer greater metabolic stability compared to simpler alkoxy groups like methoxy (B1213986) or ethoxy by sterically hindering enzymatic degradation at the ether linkage.
Aryl Interactions: The phenyl ring is a classic pharmacophoric element that can engage in various non-covalent interactions with biological targets, including van der Waals forces, hydrophobic interactions, and crucial π-π stacking or cation-π interactions with aromatic amino acid residues in protein binding pockets.
The combination of the rigid, three-dimensional piperidine core with the lipophilic and electronically distinct isopropoxyphenyl group makes this compound and its derivatives attractive candidates for systematic exploration in drug discovery programs.
Current Research Landscape and Unaddressed Questions Pertaining to the Compound and Its Analogues
Retrosynthetic Strategies for the Piperidine Core and Isopropoxyphenyl Substituent
Retrosynthetic analysis, a powerful tool in planning organic syntheses, allows for the deconstruction of a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the bond between the piperidine ring and the isopropoxyphenyl group, and the bonds forming the piperidine ring itself.
One common retrosynthetic approach involves disconnecting the C-C bond between the piperidine C4 and the aromatic ring. This leads to a piperidine-based synthon (such as a 4-piperidone (B1582916) or a 4-halopiperidine derivative) and an isopropoxyphenyl-based synthon (like an organometallic reagent or a boronic acid). The isopropoxyphenyl group can be traced back to 4-isopropoxybenzene, which in turn can be synthesized from phenol (B47542) and an isopropyl halide.
Alternatively, the piperidine ring itself can be disconnected. A key strategy for forming the piperidine ring is through intramolecular cyclization. This can be envisioned via a double reductive amination of a suitable dicarbonyl compound or through the cyclization of an amino-alkene or amino-halide. chim.it These precursors can be designed to already contain the isopropoxyphenyl moiety.
A summary of potential retrosynthetic disconnections is presented below:
| Disconnection Strategy | Key Intermediates/Synthons |
| C(aryl)-C(piperidine) Bond Cleavage | 4-Piperidone, N-protected-4-halopiperidine, 4-Isopropoxyphenyl Grignard reagent, 4-Isopropoxyphenylboronic acid |
| Piperidine Ring Cleavage (Intramolecular Cyclization) | Dicarbonyl precursors with the isopropoxyphenyl group, Amino-alkene or amino-halide precursors |
Conventional Synthetic Routes to this compound
Conventional synthetic methods provide reliable and well-established pathways to this compound, often relying on readily available starting materials and robust chemical reactions.
Approaches Involving 4-Piperidone Intermediates
A prevalent strategy for the synthesis of 4-arylpiperidines involves the use of N-protected 4-piperidone as a key intermediate. dtic.milresearchgate.netsciencemadness.org This approach allows for the introduction of the aryl substituent at the 4-position through various carbon-carbon bond-forming reactions.
One such method is the Grignard reaction , where an organomagnesium reagent, in this case, 4-isopropoxyphenylmagnesium bromide, attacks the carbonyl group of N-protected 4-piperidone. The resulting tertiary alcohol can then be dehydrated and subsequently reduced to yield the desired this compound.
Another powerful technique is the Wittig reaction , which converts the ketone functionality of 4-piperidone directly into an exocyclic double bond. organic-chemistry.orglibretexts.org The resulting alkene can then be hydrogenated to afford the final product. The Wittig reagent would be prepared from a corresponding phosphonium (B103445) salt of a 4-isopropoxybenzyl halide.
The Shapiro reaction offers an alternative route from N-protected 4-piperidone. acs.org Conversion of the piperidone to its tosylhydrazone, followed by treatment with a strong base, generates a vinyllithium (B1195746) species. This can then be used in cross-coupling reactions to introduce the isopropoxyphenyl group. acs.orgresearchgate.netacs.org
Palladium-catalyzed cross-coupling reactions are also extensively used. researchgate.net For instance, the triflate derived from N-protected 4-piperidone can undergo a Suzuki coupling with 4-isopropoxyphenylboronic acid or a Negishi coupling with an organozinc reagent. nih.govacs.org
A comparison of these methods is outlined in the table below:
| Reaction | Key Reagents | Intermediate |
| Grignard Reaction | 4-Isopropoxyphenylmagnesium bromide, N-protected 4-piperidone | 4-(4-Isopropoxyphenyl)-N-protected-piperidin-4-ol |
| Wittig Reaction | 4-Isopropoxybenzyltriphenylphosphonium halide, base, N-protected 4-piperidone | 4-(4-Isopropoxybenzylidene)-N-protected-piperidine |
| Shapiro Reaction | Tosylhydrazide, organolithium reagent, N-protected 4-piperidone | N-Protected-1,2,3,6-tetrahydropyridine derivative |
| Suzuki Coupling | 4-Isopropoxyphenylboronic acid, palladium catalyst, base, N-protected-4-triflyloxy-1,2,3,6-tetrahydropyridine | N-Protected-4-(4-isopropoxyphenyl)-1,2,3,6-tetrahydropyridine |
| Negishi Coupling | 4-Isopropoxyphenylzinc halide, palladium catalyst, N-protected-4-halopiperidine | N-Protected-4-(4-isopropoxyphenyl)piperidine |
Direct Cyclization and Reductive Amination Methods
Direct cyclization methods aim to construct the piperidine ring in a single or a few steps. nih.gov One such approach is the double reductive amination of a 1,5-dicarbonyl compound with a primary amine. chim.it In the context of synthesizing this compound, a suitable precursor would be a diketone or ketoaldehyde bearing the isopropoxyphenyl group.
Reductive amination is a versatile method for forming C-N bonds. researchgate.net While often used to introduce substituents onto a pre-formed piperidine ring, intramolecular versions can also be employed for ring formation. For instance, an amino-aldehyde or amino-ketone containing the isopropoxyphenyl moiety can undergo cyclization and subsequent reduction to form the piperidine ring. A variety of reducing agents, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation, can be employed for the reduction step. researchgate.netmdma.ch
Advanced and Stereoselective Synthesis Techniques
The demand for more efficient and enantiomerically pure compounds has driven the development of advanced synthetic methodologies.
Biocatalytic Approaches in Piperidine Synthesis
Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity under mild reaction conditions. nih.gov Enzymes such as lipases, oxidases, and reductases are being explored for the synthesis of chiral piperidines. rsc.orgacs.orgrsc.org For instance, lipase-catalyzed multicomponent reactions can be employed to construct the piperidine scaffold. rsc.orgrsc.org While specific examples for this compound are not abundant in the literature, the general principles of biocatalysis can be applied. For example, a chemo-enzymatic approach could involve the asymmetric dearomatization of a pyridine (B92270) precursor to generate a chiral piperidine derivative. nih.gov
The use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), has shown promise in the synthesis of piperidine derivatives through multicomponent reactions, offering the advantage of catalyst reusability. rsc.orgrsc.org
Radical Cross-Coupling Methods for Derivatization
Radical cross-coupling reactions have gained prominence as a method for forming C-C bonds, particularly for the derivatization of heterocyclic compounds. chemistryviews.orgnih.govchemrxiv.org These methods can be applied to a pre-formed piperidine ring to introduce the isopropoxyphenyl group. For example, a radical generated at the 4-position of a suitable piperidine precursor could be coupled with an isopropoxyphenyl-containing partner.
Recent advancements have combined biocatalytic C-H oxidation with radical cross-coupling to achieve modular and enantioselective synthesis of complex piperidines. chemistryviews.orgnih.govchemrxiv.orgacs.orgresearchgate.net This approach involves the enzymatic installation of a hydroxyl group onto the piperidine ring, which then serves as a handle for a subsequent radical cross-coupling reaction to introduce the desired aryl substituent. chemistryviews.orgacs.org This strategy offers a streamlined route to highly functionalized piperidines. chemistryviews.orgnih.govchemrxiv.orgacs.org
| Advanced Technique | Key Features | Potential Application for this compound |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally benign. | Asymmetric synthesis of the piperidine core, enantioselective derivatization. |
| Radical Cross-Coupling | Formation of C-C bonds at unactivated positions, modular approach. | Introduction of the isopropoxyphenyl group onto a piperidine scaffold. |
Enantioselective Synthesis of Chiral Analogues
The demand for enantiomerically pure pharmaceuticals has driven the development of sophisticated methods for asymmetric synthesis. For chiral analogues of this compound, where stereochemistry at the C4 position or on the piperidine ring is crucial, several strategies can be employed. These generally fall into two categories: the use of chiral auxiliaries to direct diastereoselective reactions or the application of chiral catalysts in asymmetric transformations.
One established approach involves the use of chiral auxiliaries, such as those derived from amino acids or carbohydrates. For instance, phenylglycinol-derived oxazolopiperidone lactams are versatile intermediates that allow for the regio- and stereocontrolled introduction of substituents onto the piperidine ring. researchgate.net Similarly, carbohydrate-based auxiliaries like arabinopyranosylamine have been successfully used in the enantioselective synthesis of piperidine alkaloids by directing nucleophilic additions to N-functionalized aldimines. nih.govnih.gov A hypothetical enantioselective synthesis of a chiral analogue of this compound could involve the addition of a 4-isopropoxyphenyl Grignard or organolithium reagent to a piperidone derivative bearing a removable chiral auxiliary.
Catalytic asymmetric hydrogenation is another powerful tool. The reduction of substituted pyridinium (B92312) salts, for example, can be achieved with high enantioselectivity using iridium-based catalysts with chiral ligands. This method provides direct access to enantioenriched piperidines. researchgate.net For the synthesis of a chiral analogue of this compound, a precursor such as 4-(4-isopropoxyphenyl)pyridine could be N-alkylated and then subjected to asymmetric hydrogenation.
Furthermore, kinetic resolution of racemic piperidine derivatives offers a viable pathway to obtaining enantiopure compounds. This can be accomplished through enzymatic processes or by using chiral reagents that selectively react with one enantiomer of the racemate, allowing for the separation of the unreacted enantiomer. researchgate.netmdpi.com
The choice of method depends on factors such as the availability of starting materials, the desired stereochemical outcome, and scalability. The following table illustrates potential outcomes of different enantioselective strategies for a generic 4-arylpiperidine synthesis.
Table 1: Comparison of Potential Enantioselective Strategies for 4-Arylpiperidine Synthesis
| Strategy | Chiral Source | Typical Reagents/Catalysts | Diastereomeric/Enantiomeric Excess (d.e./e.e.) | Reference |
|---|---|---|---|---|
| Chiral Auxiliary | Phenylglycinol | Delta-oxo acid, Grignard reagent | >95% d.e. | researchgate.net |
| Chiral Auxiliary | Arabinopyranosylamine | Danishefsky's diene, organocuprates | High diastereoselectivity | nih.gov |
| Asymmetric Hydrogenation | Chiral Iridium Catalyst | [Ir(COD)Cl]₂, Chiral P,N-ligand, H₂ | Up to 99% e.e. | researchgate.net |
| Kinetic Resolution | Chiral Base | n-BuLi, (-)-sparteine | High enantiomeric ratios | mdpi.com |
Optimization of Reaction Conditions and Yields in Research Synthesis
The efficient synthesis of this compound relies heavily on the optimization of reaction conditions to maximize yield and purity while minimizing reaction times and the formation of byproducts. Common synthetic routes to 4-arylpiperidines involve cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions.
The Suzuki-Miyaura reaction is a versatile method for forming the C-C bond between the piperidine ring and the isopropoxyphenyl moiety. This typically involves the coupling of a piperidine-derived boronic acid or ester with 4-bromo- or 4-iodoisopropoxybenzene, or the coupling of 4-isopropoxyphenylboronic acid with a suitable 4-halopiperidine derivative. The optimization of this reaction involves a systematic variation of several parameters.
Key parameters for optimization include:
Catalyst: Palladium-based catalysts are most common. The choice of the palladium precursor (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or preformed palladacycles) and the ligand can have a profound impact on the reaction efficiency. nih.gov
Ligand: Phosphine-based ligands (e.g., triphenylphosphine, XPhos, SPhos) are frequently used to stabilize the palladium catalyst and facilitate the catalytic cycle. The electronic and steric properties of the ligand must be matched to the substrates.
Base: An inorganic base, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄), is required to activate the boronic acid component. The choice and concentration of the base can significantly affect the yield. researchgate.net
Solvent: The reaction is typically carried out in a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water. The solvent system influences the solubility of the reagents and the reaction rate.
Temperature and Reaction Time: These parameters are often interdependent. Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition or increased side reactions. Optimization aims to find the lowest temperature and shortest time that afford a high yield. nih.gov
Design of Experiments (DoE) is a systematic approach often employed to efficiently explore the effects of multiple variables simultaneously and identify the optimal reaction conditions. researchgate.net
The following table provides an example of how reaction conditions could be optimized for a Suzuki-Miyaura coupling to synthesize a 4-arylpiperidine.
Table 2: Illustrative Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 45 |
| 2 | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/H₂O | 100 | 65 |
| 3 | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 88 |
| 4 | Pd₂(dba)₃ (1) | XPhos | K₃PO₄ | Dioxane/H₂O | 80 | 92 |
| 5 | Pd₂(dba)₃ (1) | XPhos | Cs₂CO₃ | Toluene/H₂O | 110 | 75 |
Similarly, for a Buchwald-Hartwig amination approach, where a C-N bond is formed between piperidine and an aryl halide, optimization would focus on the palladium catalyst, the phosphine (B1218219) ligand, the base (often a strong base like sodium tert-butoxide), and the solvent.
Design Principles for Structural Diversification
The design of novel analogues based on the this compound scaffold is guided by several key principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. A primary strategy involves the exploration of chemical space around the core structure through systematic modifications of its constituent parts: the piperidine ring, the N-substituent, the C-4 substituent, and the isopropoxyphenyl moiety.
Medicinal chemists often employ the principle of "scaffold hopping" or bioisosteric replacement, where parts of the molecule are replaced with other groups that retain similar physicochemical properties but may offer improved biological activity or a more favorable side effect profile. nih.goviaea.org For instance, the piperidine ring itself can be replaced by other cyclic systems to alter conformational rigidity and basicity. ajchem-a.com Similarly, the isopropoxyphenyl group can be substituted with other functionalities to probe the importance of its size, lipophilicity, and hydrogen-bonding capacity.
Another critical design consideration is the introduction of conformational constraints. By rigidifying the molecule, for example through the formation of spirocyclic systems, it is possible to lock the compound into a specific conformation that is more favorable for binding to its biological target. ajchem-a.com This can lead to a significant enhancement in potency and selectivity.
Impact of Substitutions on the Piperidine Ring
Modifications to the piperidine ring, both at the nitrogen atom and at the C-4 position, have a profound impact on the biological activity of this compound analogues.
N-Substituent Effects on Ligand Binding and Activity
The substituent attached to the piperidine nitrogen plays a crucial role in determining the pharmacological profile of these compounds. The nature of the N-substituent can influence receptor affinity, selectivity, and functional activity (agonist vs. antagonist).
In a series of 4-[2-[bis(4-fluorophenyl)-methoxy]ethyl]piperidine analogues, which share a similar 4-substituted piperidine core, the N-substituent was found to be a key determinant of activity at the dopamine (B1211576) and serotonin (B10506) transporters. For example, the compound with a benzyl (B1604629) group at the nitrogen, 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine, demonstrated high potency and selectivity for the dopamine transporter. nih.gov This highlights the importance of an appropriately sized and shaped aromatic substituent at the N-1 position for optimal interaction with the target protein.
In another study on soluble epoxide hydrolase (sEH) inhibitors with a piperidine-derived structure, the optimization of N-substituents was a key strategy. Structure-activity studies led to the discovery of potent inhibitors, indicating that the N-substituent significantly contributes to the binding affinity. researchgate.net Similarly, in a series of acetylcholinesterase inhibitors, the 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) was identified as a highly potent compound, underscoring the favorable contribution of the N-benzyl group to activity. researchgate.net
The following table illustrates the effect of different N-substituents on the biological activity of various piperidine-based compounds.
| Compound ID | N-Substituent | Target | Activity | Reference |
| 1 | Benzyl | Dopamine Transporter | High potency and selectivity | nih.gov |
| 2 | 3-Phenylpropyl | Dopamine Transporter | Potent ligand | nih.gov |
| 3 | Varied Alkyl/Aryl | Soluble Epoxide Hydrolase | Potent inhibitors | researchgate.net |
| 4 | Benzyl | Acetylcholinesterase | High potency (Donepezil) | researchgate.net |
This table is illustrative and compiles data from different studies on related piperidine scaffolds to demonstrate the general principles of N-substituent effects. Direct comparison of potencies is not possible due to differing assays and target proteins.
Modifications at C-4 Position of the Piperidine Ring
The C-4 position of the piperidine ring, which bears the isopropoxyphenyl group, is another critical site for modification. Alterations at this position can directly impact the orientation of the phenyl ring and introduce new interactions with the target protein.
One approach to modifying the C-4 position is the introduction of additional substituents or the replacement of the phenyl ring with other cyclic or acyclic moieties. For instance, in a series of piperidine-derived non-urea soluble epoxide hydrolase inhibitors, modifications at the C-4 position were crucial for optimizing potency. researchgate.net
The synthesis of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides represents a more drastic modification, where the phenyl ring is replaced by a heterocyclic system. This led to the discovery of a new class of antiproliferative agents that act as tubulin inhibitors, demonstrating that significant changes at the C-4 position can lead to entirely new pharmacological activities. nih.gov
Furthermore, the introduction of a pyrrolidinyl group at the C-4 position of piperidine has been explored, leading to the synthesis of compounds with analgesic properties. This highlights that even the introduction of another small heterocyclic ring at this position can significantly modulate the biological response.
The following table showcases examples of modifications at the C-4 position of the piperidine ring and their resulting biological activities.
| Compound Series | C-4 Modification | Biological Target/Activity | Reference |
| Piperidine-derived sEH inhibitors | Varied substituents | Soluble Epoxide Hydrolase Inhibition | researchgate.net |
| 4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides | Replacement of phenyl with oxadiazole | Tubulin Inhibition (Antiproliferative) | nih.gov |
| 4-(1-Pyrrolidinyl) piperidine derivatives | Introduction of a pyrrolidinyl group | Analgesic Activity |
This table provides examples of C-4 modifications from different research areas to illustrate the diversity of possible changes and their impact on biological activity.
Modifications and Isosteric Replacements of the Isopropoxyphenyl Moiety
The isopropoxyphenyl group is a key feature of the parent compound, contributing to its lipophilicity and potentially engaging in specific interactions with the target protein. Modifications to this moiety, including the isopropoxy group and the phenyl ring, are crucial for fine-tuning the compound's properties.
Isosteric replacement is a common strategy employed in this context. The concept of bioisosterism allows for the substitution of atoms or groups with others that have similar physical or chemical properties, often leading to compounds with similar or improved biological activities. nih.goviaea.org
For the isopropoxy group, potential isosteric replacements could include other alkoxy groups of varying chain length and branching, as well as groups with different electronic properties such as halogens or small alkyl groups. These changes can modulate the compound's lipophilicity and its ability to act as a hydrogen bond acceptor.
Conformational Analysis and its Influence on SAR
The three-dimensional conformation of this compound analogues is a critical determinant of their biological activity. The piperidine ring can adopt different chair conformations, leading to either an axial or equatorial orientation of the C-4 substituent. The relative stability of these conformers and the energy barrier to their interconversion can have a significant impact on receptor binding.
Studies on related 4-phenylpiperidine (B165713) analgesics have shown that the orientation of the phenyl ring is crucial for activity. For some compounds, a phenyl axial conformation is preferred for optimal interaction with the receptor, while for others, the equatorial conformer is more active. For meperidine and ketobemidone, it has been suggested that the phenyl axial conformer is responsible for the enhanced potency observed with a meta-hydroxy substituent on the phenyl ring. In contrast, for the prodine series of analgesics, phenyl equatorial conformations are favored.
The introduction of conformational constraints is a powerful tool to probe the bioactive conformation. By synthesizing rigid analogues, such as those containing spirocyclic systems or fused rings, it is possible to lock the molecule into a specific conformation and thereby determine which spatial arrangement of substituents is required for high affinity binding. ajchem-a.com The synthesis of conformationally restricted mimics of biologically active molecules is a well-established strategy in medicinal chemistry to enhance potency and selectivity. ajchem-a.com
The interplay between the N-substituent and other substituents on the piperidine ring can also influence the conformational preference. Therefore, a comprehensive understanding of the conformational landscape of these molecules is essential for rational drug design and the interpretation of SAR data.
Molecular Interactions and Mechanistic Insights in Research Models
Identification and Characterization of Biological Targets
Receptor Binding Affinity and Selectivity Studies (e.g., Dopamine (B1211576), Serotonin (B10506), Opioid, Sigma Receptors)
Compounds containing a 4-substituted piperidine (B6355638) motif are known to frequently interact with various G-protein coupled receptors (GPCRs) and ligand-gated ion channels. Research would typically involve radioligand binding assays to determine the affinity (often expressed as Kᵢ, the inhibition constant) of 4-(4-Isopropoxyphenyl)piperidine for a panel of receptors.
Key receptor families that would be investigated include:
Dopamine Receptors (D₁-D₅): Central to neurological processes.
Serotonin (5-HT) Receptors: Implicated in mood, cognition, and numerous physiological functions.
Opioid Receptors (μ, δ, κ): Key targets for analgesia.
Sigma Receptors (σ₁ and σ₂): These are unique receptor proteins found throughout the body and are targets for a variety of synthetic compounds.
Without experimental data, the binding profile of this compound remains speculative. A hypothetical data table for such studies is presented below to illustrate how findings would be organized.
| Receptor Target | Binding Affinity (Kᵢ, nM) |
| Dopamine D₂ | Data Not Available |
| Serotonin 5-HT₂ₐ | Data Not Available |
| Opioid μ | Data Not Available |
| Sigma σ₁ | Data Not Available |
| Sigma σ₂ | Data Not Available |
Enzyme Inhibition Profiling
The potential for this compound to inhibit the activity of various enzymes would also be a key area of investigation. This is often assessed using in vitro enzymatic assays that measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀). Enzymes of interest could include those involved in neurotransmitter metabolism (e.g., monoamine oxidase) or cellular signaling (e.g., kinases). Currently, there is no published enzyme inhibition profile for this specific compound.
| Enzyme Target | Inhibition (IC₅₀, µM) |
| Monoamine Oxidase A (MAO-A) | Data Not Available |
| Monoamine Oxidase B (MAO-B) | Data Not Available |
| Acetylcholinesterase (AChE) | Data Not Available |
Transporter Interaction Studies (e.g., Dopamine and Serotonin Transporters)
Monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT), are critical for regulating neurotransmitter levels and are common targets for psychoactive compounds. Studies would measure the ability of this compound to inhibit the reuptake of neurotransmitters into presynaptic neurons. As with other biological targets, specific data regarding the interaction of this compound with neurotransmitter transporters are absent from the literature.
| Transporter Target | Reuptake Inhibition (IC₅₀, nM) |
| Dopamine Transporter (DAT) | Data Not Available |
| Serotonin Transporter (SERT) | Data Not Available |
| Norepinephrine Transporter (NET) | Data Not Available |
Ion Channel Modulation Investigations (e.g., Na⁺ and Ca²⁺ channels, TRPC6)
The effect of this compound on the function of various ion channels would be evaluated using techniques like patch-clamp electrophysiology. This would reveal if the compound can block or activate channels, a mechanism relevant to conditions involving neuronal excitability or cardiovascular function. There are no available studies on the ion channel modulatory activity of this compound.
Elucidation of Molecular Mechanisms of Action (in vitro/cellular level)
Once binding targets are identified, the next step is to understand the functional consequences of this interaction. Does the compound activate the receptor (agonist), block its activation by endogenous ligands (antagonist), or reduce its basal activity (inverse agonist)?
Ligand-Induced Receptor Activation/Deactivation
Functional assays are employed to determine the mechanism of action at a specific receptor. For example, if binding to a GPCR is established, assays measuring downstream signaling events like calcium mobilization or cyclic AMP (cAMP) production would be performed. These studies would characterize this compound as an agonist, antagonist, or inverse agonist and quantify its potency (EC₅₀ or IC₅₀) and efficacy. Such mechanistic data for this compound have not been published.
Pathway-Specific Signaling Modulation (e.g., Neurotransmitter systems)
Research into 4-phenylpiperidine (B165713) derivatives has revealed their capacity to modulate specific neurotransmitter pathways, which is critical for their therapeutic potential. A notable example is the analog 4-phenyl-1-(4-phenylbutyl)piperidine (B144020) (PPBP), a sigma receptor agonist. Studies have shown that PPBP can modulate the neuronal nitric oxide synthase (nNOS)/postsynaptic density-95 (PSD-95) coupling mechanism. nih.govnih.gov
In a neonatal model of hypoxia-ischemia, PPBP demonstrated neuroprotective effects by interrupting the detrimental association between nNOS and the NMDA receptor subunit NR2. nih.gov This intervention by PPBP led to a reduction in nitrative and oxidative stress in striatal neurons. nih.govnih.gov Specifically, PPBP was found to decrease the recruitment of nNOS to the cell membrane and reduce its association with PSD-95, a key scaffolding protein that links nNOS to NMDA receptors. nih.gov This modulation of a specific intracellular signaling pathway highlights the targeted effects that 4-phenylpiperidine derivatives can exert within neuronal cells.
Another area of investigation for 4-phenylpiperidine analogs has been their interaction with dopamine and serotonin transporters. Structure-activity relationship studies on a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs have been conducted to evaluate their binding affinity and selectivity for these transporters. These studies are crucial in designing compounds that can selectively target specific neurotransmitter systems, such as the dopamine transporter, which is a key target in the management of certain neurological and psychiatric conditions.
Table 1: Research Findings on Pathway-Specific Signaling Modulation by 4-Phenylpiperidine Analogs
| Compound | Target/Pathway | Research Model | Key Findings | Reference |
|---|---|---|---|---|
| 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP) | Sigma-1 Receptor / nNOS-PSD-95 Coupling | Neonatal piglet model of hypoxia-ischemia | Attenuates nNOS activity, reduces nNOS-NR2 association, and provides neuroprotection. nih.govnih.gov | nih.govnih.gov |
Functional Selectivity and Allosteric Modulation Investigations
The concept of functional selectivity, where a ligand preferentially activates certain signaling pathways over others at the same receptor, is a key area of modern pharmacology. The 4-phenylpiperidine derivative pridopidine (B1678097) (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine) serves as an excellent example of a compound exhibiting such complex pharmacology at the dopamine D2 receptor. nih.gov
Pridopidine is described as a "dopaminergic stabilizer" due to its unique functional profile. nih.gov It binds to D2 receptors with low affinity and displays fast-off kinetics. nih.gov Crucially, pridopidine lacks intrinsic activity and does not interact with the inactive state of the D2 receptor, which allows the receptor to quickly regain responsiveness to endogenous dopamine. nih.gov This leads to a state-dependent D2 antagonism that can adapt to local dopamine concentrations. nih.gov In states of high dopaminergic activity, pridopidine acts as an antagonist, while in states of low dopamine, its effects are minimal, and it may even increase motor activity, unlike classic D2 antagonists. nih.gov This functional profile distinguishes it from both traditional antagonists and partial agonists. nih.gov
Table 2: Functional Selectivity Profile of a 4-Phenylpiperidine Analog
| Compound | Receptor | Key Pharmacological Characteristics | Functional Outcome | Reference |
|---|---|---|---|---|
| Pridopidine | Dopamine D2 | Low affinity, fast-off kinetics, no intrinsic activity, state-dependent antagonism. | Acts as a "dopaminergic stabilizer," reducing hyperactivity in high-dopamine states and increasing activity in low-dopamine states. nih.gov | nih.gov |
No Specific Computational Research Found for this compound
Despite a comprehensive search of scientific literature and databases, no specific computational chemistry or molecular modeling studies focusing solely on the chemical compound this compound were identified. Therefore, an in-depth article detailing its pharmacophore modeling, QSAR studies, molecular docking, molecular dynamics simulations, and electronic structure as requested cannot be generated at this time.
While the 4-arylpiperidine scaffold, to which this compound belongs, is a well-studied framework in medicinal chemistry, research efforts in the public domain have not specifically detailed the computational analysis of this particular analogue.
General computational approaches commonly applied to the broader class of 4-arylpiperidines in drug discovery include:
Ligand-Based Drug Design (LBDD): This approach is utilized when the three-dimensional structure of the biological target is unknown.
Pharmacophore Modeling: Researchers identify the essential structural features of a series of active compounds to create a model that can be used to screen for new molecules with similar activity. For instance, studies on related 4-phenylpiperidine derivatives have developed pharmacophore models to identify key features for their activity as mu-opioid agonists.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized analogues. Such studies have been conducted on various 4-phenylpiperidine derivatives to understand the structural requirements for their analgesic properties.
Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, SBDD methods can be employed to design and optimize ligands.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It is a common method used to understand the binding modes of piperidine-containing ligands to their receptors.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior and stability of a ligand-protein complex over time. These simulations are valuable for assessing the stability of the interactions observed in molecular docking studies.
Theoretical Studies: Quantum chemical calculations can be used to investigate the electronic structure, reactivity, and other molecular properties of compounds, which can aid in understanding their mechanism of action.
While these methodologies are standard in the field and have been applied to compounds structurally related to this compound, the specific data and research findings for this exact compound are not available in the reviewed literature.
Computational Chemistry and Molecular Modeling Applications
Theoretical Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. For derivatives of piperidine (B6355638), DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are utilized to obtain a detailed understanding of their structural and electronic nature. These calculations can predict key parameters that influence the molecule's stability and reactivity.
Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to identify the electrophilic and nucleophilic sites within the molecule, providing insights into its intermolecular interaction patterns.
Prediction of Molecular Properties for Research Design
The design of effective research studies involving novel compounds like 4-(4-isopropoxyphenyl)piperidine heavily relies on the early prediction of their molecular properties. In silico tools and computational models are invaluable for forecasting a compound's physicochemical and pharmacokinetic profiles, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These predictions help in prioritizing candidate molecules and designing more efficient experimental workflows.
For piperidine derivatives, quantitative structure-activity relationship (QSAR) and pharmacophore modeling are common in silico approaches. nih.gov These methods identify the key structural features responsible for a molecule's biological activity. For example, QSAR studies on a series of piperidine derivatives have shown that properties like van der Waals surface area and partial charge can be crucial for their inhibitory activity against certain enzymes. nih.gov The aqueous solubility (LogS) and the distribution of hydrophobic and hydrophilic regions are also important factors for better activity. nih.gov
Modern computational tools can predict a wide range of properties that are crucial for research design. These predictions, while not a substitute for experimental validation, provide a strong foundation for hypothesis-driven research.
Below is a table illustrating the types of molecular properties that can be predicted for a compound like this compound using computational methods. Please note that these are representative examples and the actual values would need to be determined through specific in silico analysis.
| Property Category | Predicted Parameter | Potential Implication for Research Design |
| Physicochemical Properties | Molecular Weight | Influences absorption and distribution characteristics. |
| LogP (Octanol-Water Partition Coefficient) | Indicates lipophilicity, affecting membrane permeability and solubility. | |
| Topological Polar Surface Area (TPSA) | Predicts passive molecular transport through membranes. | |
| Hydrogen Bond Donors/Acceptors | Influences binding interactions with biological targets. | |
| Pharmacokinetic Properties (ADME) | Gastrointestinal (GI) Absorption | Predicts the extent of absorption after oral administration. |
| Blood-Brain Barrier (BBB) Permeation | Indicates the potential for central nervous system activity. | |
| Cytochrome P450 (CYP) Inhibition | Assesses the potential for drug-drug interactions. | |
| Toxicity | LD50 (Median Lethal Dose) | Provides an early indication of acute toxicity. |
| hERG Inhibition | Assesses the risk of cardiac toxicity. |
The use of such predictive models allows researchers to refine molecular structures to enhance desired properties while minimizing potential liabilities, thereby streamlining the research and development process.
Preclinical Investigations in in Vitro and Animal Research Models Excluding Clinical Outcomes and Safety
In Vitro Biological Activity Assays
In vitro studies are fundamental in early-stage drug discovery to determine the biological activity of a compound at a cellular and molecular level. These assays can reveal how a substance interacts with specific biological targets such as receptors and enzymes, its ability to enter and exit cells, and its effects on cellular health and mechanisms.
Receptor Binding and Functional Assays in Cell Lines
Receptor binding assays are used to measure the affinity of a compound for a particular receptor, while functional assays determine whether the compound acts as an agonist, antagonist, or allosteric modulator upon binding. Despite a thorough literature search, no specific data from receptor binding or functional assays conducted in cell lines for 4-(4-Isopropoxyphenyl)piperidine could be retrieved. While studies on other piperidine (B6355638) derivatives show engagement with various receptors, including sigma and dopamine (B1211576) receptors, specific binding affinities (Ki) or functional potencies (EC50 or IC50) for this compound are not documented in the available literature. nih.govnih.govmdpi.com
Enzyme Activity Modulation Assays
Enzyme activity assays are performed to understand if a compound can inhibit or enhance the activity of specific enzymes, which can be a key mechanism of action for many drugs. The investigation for studies detailing the modulation of enzyme activity by this compound did not yield any specific results. Research on other novel piperidine derivatives has explored their potential as inhibitors of various enzymes, such as coronavirus main protease or tyrosinase, but data for this compound is absent from these reports. nih.govnih.gov
Cellular Uptake and Efflux Studies
Understanding the ability of a compound to permeate cell membranes and whether it is a substrate for efflux transporters is crucial for determining its potential bioavailability and disposition. These characteristics are often studied using cell models like Caco-2 monolayers. The comprehensive search did not identify any published data from cellular uptake or efflux studies for this compound. Therefore, its permeability characteristics and its potential interaction with cellular transporters remain uncharacterized in the public domain.
Cytoprotection and Other Cellular Mechanistic Studies
Cytoprotection assays evaluate a compound's ability to protect cells from various forms of stress or toxicity. Other mechanistic studies can uncover novel cellular pathways affected by the compound. No research articles or data on the potential cytoprotective effects or other specific cellular mechanisms of action for this compound could be located. Studies on structurally related compounds, such as 4-phenyl-1-(4-phenylbutyl)-piperidine, have shown neuroprotective effects in models of ischemia, but similar investigations for this compound have not been reported. nih.gov
In Vivo (Animal) Mechanistic and Proof-of-Concept Studies
In vivo studies in animal models are a critical step to understand the physiological effects of a compound and to establish a proof-of-concept for its therapeutic potential. These studies can confirm whether the molecular interactions observed in vitro translate to a measurable effect in a living organism.
Target Engagement Studies in Animal Models
Target engagement studies in animal models aim to confirm that a compound reaches and interacts with its intended biological target in a living system. This is often assessed through techniques like positron emission tomography (PET) or by measuring downstream biomarkers. The literature search found no published in vivo target engagement studies for this compound in any animal models. While in vivo studies have been conducted on other piperidine-based compounds to assess their occupancy of brain receptors, for instance, no such data is available for this compound. researchgate.net
Neurochemical Effects in Rodent Brain Tissues (e.g., Neurotransmitter Levels)
No data available.
Behavioral Phenotyping for Mechanistic Understanding (e.g., locomotor activity changes as a probe of target modulation)
No data available.
Biodistribution in Research Models (focused on target-seeking properties)
No data available.
Analytical Methodologies for Research and Characterization
Spectroscopic Characterization of Synthesized Analogues
Spectroscopy is indispensable for determining the molecular architecture of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information to build a complete structural profile. nih.govresearchgate.net
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 4-(4-Isopropoxyphenyl)piperidine, ¹H, ¹³C, and two-dimensional (2D) NMR experiments are used to assign the full chemical structure. researchgate.net
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for this compound would include:
Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.2 ppm), corresponding to the protons on the para-substituted benzene (B151609) ring.
Isopropoxy Group: A septet for the single methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons.
Piperidine (B6355638) Ring: A series of multiplets for the protons on the piperidine ring. The protons at the C2, C6 and C3, C5 positions would show distinct signals, often complicated by axial and equatorial environments. chemicalbook.comresearchgate.net The proton at C4 would appear as a multiplet.
Amine Proton: A broad singlet for the N-H proton, the chemical shift of which can be solvent-dependent.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The predicted spectrum for this compound would show distinct signals for each carbon, including the two methyl carbons of the isopropoxy group, the methine carbon, the four unique carbons of the phenyl ring, and the three unique carbons of the piperidine ring (C4, C2/C6, and C3/C5). researchgate.net
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) are used to establish connectivity. COSY identifies proton-proton couplings, confirming neighboring protons, while HETCOR correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of all signals. researchgate.net
Predicted NMR Data for this compound
| Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) | ||
|---|---|---|---|
| Assignment | Predicted Shift (δ) | Assignment | Predicted Shift (δ) |
| Aromatic (2H) | ~7.10 (d) | Aromatic C-O | ~156 |
| Aromatic (2H) | ~6.85 (d) | Aromatic C-C(pip) | ~135 |
| Isopropoxy CH | ~4.50 (septet) | Aromatic CH (2C) | ~127 |
| Piperidine C2-H, C6-H (axial/equatorial) | ~3.10 & ~2.65 (m) | Aromatic CH (2C) | ~116 |
| Piperidine C4-H | ~2.50 (m) | Isopropoxy CH | ~70 |
| Piperidine C3-H, C5-H (axial/equatorial) | ~1.75 & ~1.55 (m) | Piperidine C2, C6 | ~46 |
| Isopropoxy CH₃ (6H) | ~1.30 (d) | Piperidine C4 | ~43 |
| Piperidine N-H | Broad singlet | Piperidine C3, C5 | ~35 |
| Isopropoxy CH₃ (2C) | ~22 |
Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For novel compounds, it provides a precise molecular weight, confirming the elemental composition, and offers structural clues through the analysis of fragmentation patterns. scielo.br High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. nih.gov
For this compound (C₁₄H₂₁NO), the expected exact mass can be calculated. Upon ionization (e.g., electrospray ionization - ESI), the protonated molecule [M+H]⁺ would be observed. Tandem MS (MS/MS) experiments, where the molecular ion is isolated and fragmented, reveal characteristic breakdown patterns. scielo.br The fragmentation of piperidine-containing compounds is well-studied; common fragmentation pathways include cleavage of the piperidine ring and loss of substituents. wvu.edu For this specific compound, key fragments would likely arise from the loss of the isopropoxy group or the entire isopropoxyphenyl moiety.
Predicted Mass Spectrometry Data for this compound
| Ion/Fragment | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | 219.16 | Molecular Ion |
| [M+H]⁺ | 220.17 | Protonated Molecule (observed in ESI-MS) |
| [M-C₃H₇]⁺ | 176.09 | Loss of propyl group from isopropoxy moiety |
| [C₉H₁₀O]⁺ | 134.07 | Isopropoxyphenyl fragment |
| [C₅H₁₀N]⁺ | 84.08 | Piperidinyl fragment ion |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies. researchgate.net The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its constituent functional groups. chemicalbook.comnist.gov
Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (secondary amine) | Stretch | ~3300-3500 (moderate, sharp) |
| C-H (sp³ alkanes) | Stretch | ~2850-3000 |
| C-H (sp² aromatics) | Stretch | ~3000-3100 |
| C=C (aromatic ring) | Stretch | ~1600 & ~1500 |
| C-O (ether) | Stretch | ~1250 (strong, aryl-alkyl ether) |
| C-N (amine) | Stretch | ~1020-1250 |
Chromatographic Techniques for Purity Assessment and Isolation in Research
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For synthetic chemistry research, it is crucial for assessing the purity of the final product and for isolating it from reaction byproducts and starting materials. scielo.br
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is widely used for purity assessment of pharmaceutical compounds and research chemicals. beilstein-journals.org A reversed-phase HPLC (RP-HPLC) method is commonly developed for non-polar to moderately polar compounds like this compound. nih.govresearchgate.net
A typical method would involve an Inertsil or Atlantis C18 column, which contains a non-polar stationary phase. nih.govepa.gov The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. researchgate.net The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. For compounds lacking a strong UV chromophore, detectors such as a Charged Aerosol Detector (CAD) can be used for quantification. epa.govresearchgate.net The method is validated for linearity, precision, and accuracy to ensure it is suitable for routine analysis. nih.govepa.gov
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is a benchmark method for the analysis of volatile and thermally stable compounds. cmbr-journal.com For piperidine derivatives, GC-MS can be used for both identification and purity analysis. nih.gov
In a GC-MS analysis, the sample is injected into the GC, where it is vaporized and carried by a carrier gas (e.g., helium) through a capillary column. nih.gov The column separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and detected. The resulting total ion chromatogram shows peaks corresponding to each separated compound, and the mass spectrum of each peak provides a molecular "fingerprint" that can be used for positive identification by comparing it to spectral libraries or analyzing its fragmentation pattern. cmbr-journal.comnist.gov In some cases, derivatization of the amine group may be performed to improve the chromatographic properties of the analyte. researchgate.net
X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis
The fundamental principle of X-ray crystallography involves irradiating a single crystal of a compound with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of constructive and destructive interference. By analyzing the positions and intensities of the spots in this diffraction pattern, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined, providing a detailed molecular structure.
For a molecule such as this compound, which contains a chiral center if substituted in a way to make it asymmetric, determining the absolute configuration is crucial. The absolute configuration of a chiral molecule can be reliably established using anomalous dispersion X-ray crystallography. nih.gov
The conformation of the piperidine ring and the relative orientation of the isopropoxyphenyl group are key structural features that could be elucidated by X-ray crystallography. The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence and orientation of the bulky 4-isopropoxyphenyl substituent could influence this conformation. X-ray analysis would reveal whether the substituent occupies an equatorial or axial position on the piperidine ring. This information is critical for understanding the molecule's interaction with biological targets.
In a hypothetical crystallographic study of this compound, the key parameters that would be determined are summarized in the table below. These parameters define the crystal lattice and the precise arrangement of the molecules within it.
| Crystallographic Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | These are the lengths of the sides of the unit cell and the angles between them. |
| Z | The number of molecules per unit cell. |
| Bond Lengths | The distances between the centers of bonded atoms. |
| Bond Angles | The angles formed by three connected atoms. |
| Torsion Angles | The dihedral angles that describe the conformation around a chemical bond. |
The study of related piperidine structures by X-ray crystallography has provided valuable insights into their conformational preferences. For instance, studies on various 4-substituted piperidines have explored the conformational effects of different substituents. nih.gov These studies often reveal the presence of specific conformers in the solid state, which can be influenced by intermolecular interactions such as hydrogen bonding.
Emerging Research Directions and Potential Applications in Chemical Biology
Development as Chemical Probes for Receptor/Enzyme Validation
The development of selective chemical probes is crucial for the validation of novel drug targets. The 4-(4-Isopropoxyphenyl)piperidine scaffold is a promising starting point for the design of such probes. While specific probes based on this exact compound are not yet widely reported in the literature, the broader class of 4-arylpiperidines has a well-established history in targeting a variety of receptors and enzymes, particularly within the central nervous system.
For instance, derivatives of 4-phenylpiperidine (B165713) have been extensively studied as ligands for opioid receptors. nih.govnih.gov The substitution pattern on the phenyl ring and the piperidine (B6355638) nitrogen plays a critical role in determining the affinity and selectivity for different receptor subtypes (μ, δ, and κ). By analogy, this compound could be systematically modified to generate chemical probes for novel receptor systems. The isopropoxy group, for example, can influence metabolic stability and lipophilicity, properties that are key for effective in vivo probes.
Furthermore, the piperidine nitrogen offers a convenient handle for the introduction of reporter groups, such as fluorophores or biotin (B1667282) tags, without significantly altering the core pharmacophore responsible for target binding. Such tagged molecules are invaluable tools for a range of chemical biology applications, including:
Target Identification: Using photoaffinity labeling to covalently link the probe to its biological target.
Receptor Localization: Visualizing the distribution of the target receptor or enzyme in cells and tissues through fluorescence microscopy.
Binding Assays: Quantifying the affinity and kinetics of ligand-receptor interactions.
The development of chemical probes from the this compound scaffold would first involve identifying a biological target of interest and then synthesizing a library of derivatives to establish a preliminary structure-activity relationship (SAR).
Role in Lead Optimization and Analog Design in Early-Stage Drug Discovery Research
In the realm of early-stage drug discovery, the this compound structure represents a valuable template for lead optimization and analog design. patsnap.com Its utility stems from the modular nature of the scaffold, which allows for systematic modifications to fine-tune pharmacological properties. The process of lead optimization aims to enhance the potency, selectivity, and pharmacokinetic profile of a lead compound. pharmafeatures.comaltasciences.com
The 4-arylpiperidine core is a common feature in many centrally acting drugs, and the isopropoxyphenyl group in this compound offers specific advantages. The isopropoxy group can act as a hydrogen bond acceptor and its steric bulk can influence the conformation of the molecule, leading to improved binding at the target site. Moreover, it can favorably modulate the absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug candidate.
A key strategy in lead optimization is the synthesis and evaluation of a series of analogs. For this compound, this could involve:
Modification of the Piperidine Nitrogen: Introduction of various substituents on the piperidine nitrogen can significantly impact potency and selectivity. For example, in the context of opioid receptor ligands, N-phenethyl substitution is known to enhance μ-agonist activity. nih.gov
Alterations to the Isopropoxy Group: Replacing the isopropoxy group with other alkoxy groups (e.g., methoxy (B1213986), ethoxy) or other functional groups (e.g., halogens, trifluoromethyl) can probe the electronic and steric requirements of the binding pocket.
Introduction of Additional Substituents: Adding substituents to the phenyl ring or the piperidine ring can further refine the pharmacological profile.
The following table illustrates a hypothetical analog series based on the this compound scaffold and the potential impact of modifications on key drug-like properties.
| Analog | Modification | Potential Impact on Properties |
| 1 | N-Methyl | Increased basicity, potential for improved CNS penetration |
| 2 | N-Phenethyl | Enhanced potency at certain GPCRs |
| 3 | 3-Fluoro on phenyl ring | Altered electronic properties, potential for improved metabolic stability |
| 4 | 4-Methoxy on phenyl ring | Comparison of electronic and steric effects with isopropoxy group |
Future Synthetic Challenges and Methodological Innovations
While the synthesis of simple 4-arylpiperidines is well-established, the preparation of more complex derivatives of this compound for lead optimization and chemical probe development presents several synthetic challenges. researchgate.net A common retrosynthetic approach involves the disconnection of the aryl-piperidine bond, often relying on transition-metal-catalyzed cross-coupling reactions.
Future synthetic challenges in this area include:
Stereoselective Synthesis: The development of efficient methods for the stereoselective synthesis of substituted piperidines is of great interest, as the stereochemistry of the substituents can have a profound effect on biological activity.
Late-Stage Functionalization: The ability to introduce functional groups at a late stage in the synthesis is highly desirable as it allows for the rapid generation of a diverse range of analogs from a common intermediate.
Green Chemistry Approaches: The development of more environmentally friendly and sustainable synthetic routes is an ongoing goal in medicinal chemistry. This includes the use of less hazardous reagents and solvents, as well as catalytic methods that minimize waste.
Methodological innovations that could address these challenges include the use of novel catalytic systems, flow chemistry, and biocatalysis. For example, the use of enzymes to perform stereoselective transformations on piperidine intermediates could provide access to chiral building blocks that are difficult to obtain through traditional chemical methods.
Integration of Artificial Intelligence and Machine Learning in Compound Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and research on compounds like this compound is poised to benefit from these technologies. AI and ML can be applied at various stages of the research pipeline, from target identification to lead optimization and even in the prediction of synthetic routes.
In the context of this compound research, AI and ML could be used to:
Predict Biological Activity: Develop quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel analogs based on their chemical structure. This can help to prioritize which compounds to synthesize and test, thereby saving time and resources.
De Novo Design: Generate novel molecular structures based on the this compound scaffold with desired pharmacological properties. Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known active compounds to design new molecules with a high probability of being active.
Predict ADME Properties: Build predictive models for key pharmacokinetic properties, such as solubility, permeability, and metabolic stability. This can help to identify potential liabilities early in the drug discovery process and guide the design of compounds with improved drug-like properties.
Retrosynthesis Prediction: Utilize AI-powered retrosynthesis tools to identify the most efficient and cost-effective synthetic routes for novel analogs.
The following table outlines how AI/ML can be integrated into the research workflow for this compound.
| Research Stage | AI/ML Application | Expected Outcome |
| Hit-to-Lead | QSAR modeling of analog libraries | Prioritization of analogs for synthesis with predicted higher potency and selectivity. |
| Lead Optimization | Generative models for de novo design | Design of novel analogs with improved multi-parameter optimization (e.g., potency, selectivity, and ADME). |
| Chemical Synthesis | Retrosynthesis prediction algorithms | Identification of efficient and novel synthetic routes to target analogs. |
As more data on this compound and its derivatives become available, the accuracy and predictive power of these AI and ML models will continue to improve, further accelerating the discovery of new drugs and chemical probes based on this promising scaffold.
Q & A
Basic: What are the optimal synthetic routes for 4-(4-Isopropoxyphenyl)piperidine?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-bromophenylpiperidine with isopropyl alcohol under alkaline conditions (e.g., NaOH in dichloromethane) can yield the isopropoxy derivative . Purification via column chromatography or recrystallization is critical to achieve high purity (>95%) . Key parameters include temperature control (0–25°C) and stoichiometric ratios (1:1.2 for piperidine:alkylating agent). For reproducibility, monitor reaction progress using TLC or HPLC .
Basic: How is the structural identity of this compound confirmed experimentally?
Methodological Answer:
Use a combination of spectroscopic techniques:
- NMR : H and C NMR to confirm the piperidine ring (δ 1.4–3.0 ppm for CH groups) and isopropoxy substituent (δ 1.2–1.4 ppm for -CH(CH)) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 264.2) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry, if applicable .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
Vary Substituents : Compare bioactivity of analogs with different groups (e.g., replacing isopropoxy with methoxy or fluorosulfonyloxy) to assess electronic/steric effects .
In Silico Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding affinity to target receptors (e.g., serotonin or dopamine transporters) .
Functional Assays : Measure IC values in enzyme inhibition assays (e.g., monoamine oxidase) and correlate with substituent properties (Hammett constants, logP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
